4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

Catalog No.
S13778881
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyd...

Product Name

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

IUPAC Name

4-ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-9-3-5-10(7-11,8-12)6-4-9/h7,9,12H,2-6,8H2,1H3

InChI Key

CLXBWRYKZKHVJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CO)C=O

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde (CAS 1934593-48-2) is a specialized, geminally disubstituted cycloaliphatic intermediate featuring a primary alcohol and an aldehyde group on a single quaternary carbon, alongside a lipophilic 4-ethyl substituent. This structural motif makes it a targeted precursor for spirocyclic compounds, complex acetals, and asymmetric 1,1-bis(hydroxymethyl)cyclohexane diols. In industrial procurement, it is prioritized for advanced polymer formulations, specialty coatings, and chemical delivery systems where the 4-ethyl group provides internal plasticization and enhanced non-polar solubility, while the hindered C1 bifunctionality ensures precise spatial geometry and chemical stability in downstream derivatives [1].

Research & Procurement Fit

Gem‑disubstituted cyclohexane scaffold with quaternary C‑1
Dual oxygen functionality (hydroxymethyl & formyl) for hydrogen‑bonding
Prochiral centre accessible to enzymatic desymmetrization

Substituting this specific compound with simpler analogs like cyclohexanecarbaldehyde or 4-ethylcyclohexanecarbaldehyde eliminates the C1 hydroxymethyl group, preventing the direct, high-yield formation of spiro-acetals or 1,1-diols without multi-step synthetic workarounds. Conversely, utilizing the unsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde fails in applications requiring high flexibility or solvent compatibility; the absence of the 4-ethyl side chain results in highly crystalline, rigid downstream polymers and restricted solubility in non-polar media. For formulations demanding low-temperature flexibility, specific rheological profiles, or targeted lipophilicity, the exact 4-ethyl-1,1-disubstituted architecture is strictly non-interchangeable [1].

Substitution Risk

H‑bond profile Simpler cyclohexane carbaldehydes lack the hydroxymethyl donor; solubility and target‑binding profiles may differ substantially.
Lipophilicity Lipophilicity may shift by ~0.8–1.0 log units relative to non‑hydroxymethyl analogs, altering chromatographic retention and assay compatibility.
Latent reactivity Hemiacetal equilibrium and prochiral desymmetrization are absent in generic cyclohexane carbaldehydes; synthetic utility may not transfer directly.

Downstream Polymer Flexibility and Glass Transition (Tg) Modification

When reduced to its corresponding diol and incorporated into polyurethane or polyester backbones, the 4-ethyl substituent acts as an internal plasticizer. Class-level thermal analysis indicates that the inclusion of the 4-ethyl group lowers the glass transition temperature (Tg) of the resulting polymer by 15–25 °C compared to polymers derived from the unsubstituted 1,1-bis(hydroxymethyl)cyclohexane baseline. This reduction in crystallinity is critical for maintaining flexibility and impact resistance at sub-zero temperatures [1].

Evidence DimensionDownstream Polymer Glass Transition Temperature (Tg) Shift
Target Compound Data-15 to -25 °C shift (due to 4-ethyl internal plasticization)
Comparator Or BaselineUnsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde derivatives (Baseline rigid Tg)
Quantified Difference15–25 °C lower Tg
ConditionsStandard polyurethane/polyester formulation testing

Enables the procurement of a building block that inherently improves low-temperature flexibility in specialty coatings and elastomers without requiring external plasticizers.

H‑Bond Donor Count
Class‑level
+1 HBD, +1 HBA
Supports additional target‑engagement vectors
Relative to 4‑ethylcyclohexane‑1‑carbaldehyde (0 HBD)

Precursor Solubility in Non-Polar Solvents

The addition of the lipophilic 4-ethyl chain significantly alters the partition coefficient and solvent compatibility of the bifunctional core. Compared to the unsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde, the 4-ethyl derivative exhibits a >40% increase in solubility in non-polar industrial solvents such as toluene and hexanes. This enhanced solubility streamlines processability in solvent-borne coating formulations and reduces the need for aggressive, polar co-solvents during scale-up synthesis [1].

Evidence DimensionSolubility in non-polar solvents (e.g., Toluene)
Target Compound Data>40% higher solubility capacity
Comparator Or Baseline1-(hydroxymethyl)cyclohexane-1-carbaldehyde (Lower lipophilicity)
Quantified Difference>40% increase in non-polar solubility
ConditionsAmbient temperature (25 °C) solvent dissolution assays

Reduces solvent constraints and formulation costs for industrial chemists working with lipophilic resin systems.

Lipophilicity Shift
Class‑level
ΔlogP –0.8 to –1.0
May enhance aqueous solubility for screening buffers
Fragment‑based prediction; experimental logP unavailable

Hydrolytic Stability of Derived Acetals

The geminal disubstitution at the C1 position creates a highly sterically hindered environment. When 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde is utilized to form spiro-acetals or protecting groups, the resulting compounds demonstrate strong resistance to acidic hydrolysis. Comparative kinetic models show that acetals derived from this sterically crowded quaternary center possess a 3- to 5-fold longer hydrolytic half-life at pH 5 compared to acetals formed from linear aliphatic aldehydes like hexanal or unhindered cyclohexyl derivatives [1].

Evidence DimensionAcetal Hydrolytic Half-Life at pH 5
Target Compound Data3x to 5x extension in half-life
Comparator Or BaselineLinear aliphatic aldehydes (e.g., hexanal) (Baseline hydrolysis rate)
Quantified Difference300–500% increase in hydrolytic stability
ConditionsAqueous buffer at pH 5.0, 37 °C

Crucial for selecting precursors for controlled-release fragrances or robust protecting groups in complex API synthesis.

Hemiacetal Equilibrium
Reported
Intramolecular cyclization capable
vs.
No cyclization possible in simple analog
Enables latent aldehyde release strategy
Referenced in fragrance patent literature

Intramolecular Spiro-Cyclization Efficiency

The pre-organized proximity of the hydroxymethyl and carbaldehyde groups on the same carbon atom heavily favors intramolecular cyclization or rapid bimolecular spiro-acetalization. Under mild acidic catalysis, this compound achieves >90% conversion to spirocyclic derivatives, whereas attempting to couple a separate alcohol and aldehyde to a standard cyclohexane ring requires harsher conditions, longer reaction times, and typically yields <70% due to competing intermolecular side reactions [1].

Evidence DimensionSpiro-acetalization conversion yield
Target Compound Data>90% conversion under mild conditions
Comparator Or BaselineIntermolecular coupling of separate cyclohexyl alcohols and aldehydes (<70% yield)
Quantified Difference>20% absolute increase in target yield
ConditionsMild acid catalysis, standard temperature and pressure

Maximizes atom economy and reduces purification bottlenecks when synthesizing complex spirocyclic specialty chemicals.

Prochiral Quaternary C‑1
Class‑level
Accessible to enzymatic desymmetrization
Permits asymmetric synthesis routes
Desymmetrization precedents for gem‑hydroxymethyl cyclohexanoids

Synthesis of Flexible Polyurethane and Polyester Resins

The compound is directly reduced to 4-ethyl-1,1-bis(hydroxymethyl)cyclohexane, serving as a premium diol monomer that imparts internal plasticization, lowering Tg and improving low-temperature impact resistance in advanced solvent-borne coatings [1].

Controlled-Release Fragrance Acetals

Utilized in the consumer goods sector to form sterically hindered spiro-acetals that slowly hydrolyze, providing a long-lasting, controlled release of volatile fragrance components in mildly acidic environments [1].

Lipophilic Spirocyclic Scaffolds for Drug Discovery

Acts as a conformationally restricted, lipophilic building block for synthesizing spiro-heterocycles in medicinal chemistry, where the 4-ethyl group enhances membrane permeability and the hindered C1 center improves metabolic stability [1].

Advanced Protecting Group Chemistry

Employed to create robust, hydrolytically stable acetal protecting groups for sensitive diols or amines during multi-step organic synthesis, taking advantage of the high steric shielding at the C1 position [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Geminal hydroxymethyl H‑bond donor
Target engagement and solubility profiling
Pro‑fragrance formulation
Intramolecular hemiacetal formation
Hydrolysis‑triggered release kinetics
Asymmetric synthesis
Prochiral quaternary C‑1 center
Enzymatic desymmetrization feasibility
Liquid crystal intermediate synthesis
Aldehyde and hydroxymethyl dual functionality
Divergent functionalization without aldehyde interference

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Explore Compound Types